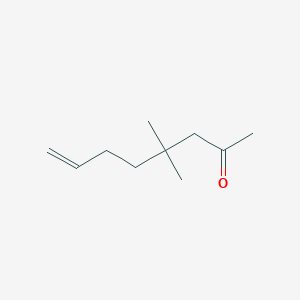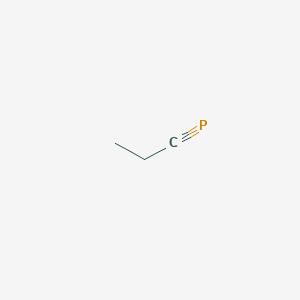
Propylidynephosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propylidynephosphane is an organophosphorus compound characterized by the presence of a phosphorus atom triple-bonded to a carbon atom. This compound is of significant interest in the field of organophosphorus chemistry due to its unique bonding and reactivity properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propylidynephosphane can be synthesized through various methods. One common approach involves the reaction of a phosphine with a suitable alkyne under controlled conditions. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the triple bond between phosphorus and carbon.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using high-purity reagents and catalysts. The process is optimized to ensure high yields and purity of the final product. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
Propylidynephosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert this compound to phosphines.
Substitution: The phosphorus atom in this compound can participate in substitution reactions, where ligands attached to phosphorus are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require nucleophiles or electrophiles, depending on the nature of the substituent being replaced.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphines, depending on the reagents used.
Scientific Research Applications
Propylidynephosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propylidynephosphane involves its ability to form strong bonds with various atoms and molecules. The triple bond between phosphorus and carbon allows for unique interactions with other chemical species. Molecular targets and pathways involved include coordination with metal centers and participation in catalytic cycles.
Comparison with Similar Compounds
Similar Compounds
Phosphine: A simpler compound with a single phosphorus-hydrogen bond.
Phosphine oxide: An oxidized form of phosphine with a phosphorus-oxygen double bond.
Phosphazene: A compound with alternating phosphorus and nitrogen atoms.
Uniqueness
Propylidynephosphane is unique due to its triple bond between phosphorus and carbon, which imparts distinct reactivity and bonding properties compared to other organophosphorus compounds.
Properties
CAS No. |
131323-87-0 |
|---|---|
Molecular Formula |
C3H5P |
Molecular Weight |
72.05 g/mol |
IUPAC Name |
propylidynephosphane |
InChI |
InChI=1S/C3H5P/c1-2-3-4/h2H2,1H3 |
InChI Key |
MLTUFOGQVFPTCI-UHFFFAOYSA-N |
Canonical SMILES |
CCC#P |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


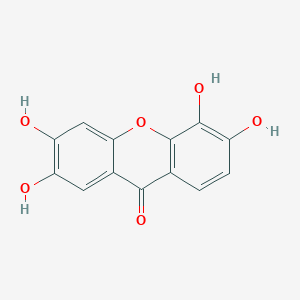
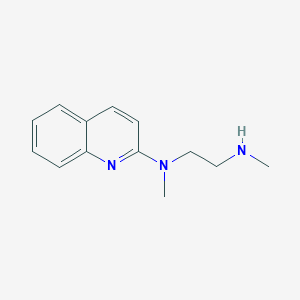
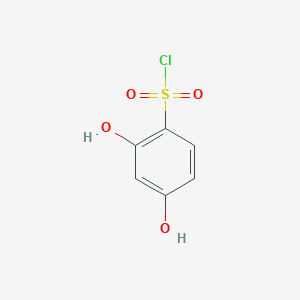
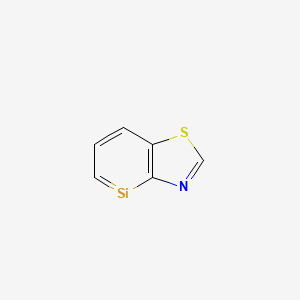
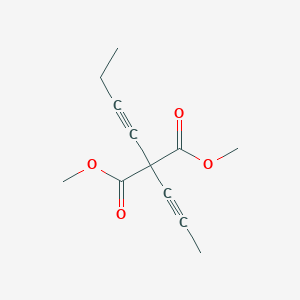
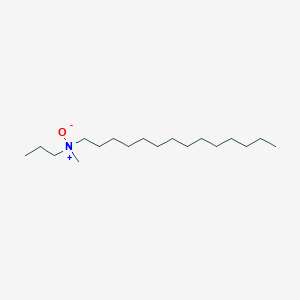
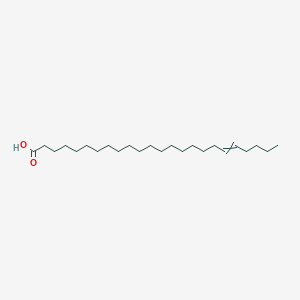
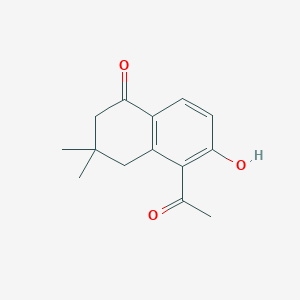
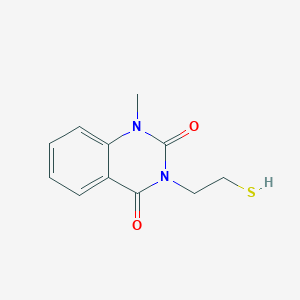
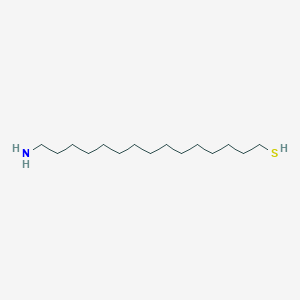
![Methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl]-2-methylpropanoate](/img/structure/B14269053.png)
![Naphthalene, 1-[1-(trifluoromethyl)ethenyl]-](/img/structure/B14269061.png)
![4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium chloride](/img/structure/B14269069.png)
